2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}acetic acid
Description
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-8-yl)acetic acid |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)4-7-2-1-3-11-6-10-5-8(7)11/h5-7H,1-4H2,(H,12,13) |
InChI Key |
RAYDTYGRLCUVKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CN=CN2C1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with α-haloacetic acid derivatives, followed by cyclization to form the imidazo[1,5-a]pyridine ring system. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
Scientific Research Applications
2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}acetic acid has applications spanning pharmaceutical development, interaction studies, and synthesis.
Pharmaceutical Development
- It serves as a potential drug candidate for treating infections or other diseases.
- Its unique chemical properties and potential biological activities make it a noteworthy subject of study in medicinal chemistry.
Interaction Studies
- Interaction studies are performed to understand how this compound interacts with biological targets.
- Techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking are utilized.
- Understanding these interactions helps elucidate the compound's mechanism of action and therapeutic potential.
Synthesis
- The synthesis of this compound typically involves several steps.
- Industrial synthesis may employ optimized conditions to enhance yield and purity.
- Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
- Reaction conditions such as temperature and solvent choice are crucial for achieving desired products.
Structural Similarities
Several compounds share structural similarities with this compound.
| Compound Name | Similarity Index |
|---|---|
| 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine | 0.88 |
| 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone | 0.75 |
| 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone | 0.70 |
| Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate | 0.65 |
Mechanism of Action
The mechanism of action of 2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Findings and Implications
Positional Effects : Substitution at the 8-position (acetic acid) vs. 1-position (ethylamine) significantly alters solubility and bioactivity.
Heteroatom Influence : Pyrazine-based analogues () exhibit enhanced hydrogen-bonding capacity but reduced thermal stability compared to pyridine derivatives.
Functional Group Reactivity : Carboxylic acid derivatives (e.g., ) show higher metabolic stability, whereas amine salts () prioritize aqueous compatibility.
Biological Activity
2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}acetic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and significant research findings.
- Molecular Formula : C₉H₁₂N₂O₂
- Molecular Weight : 180.20 g/mol
- CAS Number : 1554031-22-9
The compound features an imidazo[1,5-a]pyridine core with an acetic acid moiety, which contributes to its reactivity and biological profile.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and has shown promising results in inhibiting growth.
Anticancer Properties
Studies have highlighted the compound's potential as an anticancer agent. It has been investigated for its effects on various cancer cell lines:
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 2.43 - 7.84 | Induction of apoptosis |
| HepG2 | 4.98 - 14.65 | Microtubule destabilization |
In vitro studies have shown that the compound can induce morphological changes in cancer cells and enhance caspase-3 activity, confirming its role in apoptosis pathways .
The biological activity of this compound is believed to involve:
- Inhibition of PI3K/mTOR Pathway : Similar compounds have been shown to target the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cancer cell survival and proliferation .
- Microtubule Disruption : The compound's ability to interfere with microtubule assembly suggests a mechanism akin to other known anticancer agents .
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives of this compound:
- Synthesis and Evaluation : A study synthesized various analogs and evaluated their cytotoxicity against MDA-MB-231 and HepG2 cell lines. The most potent compounds exhibited IC₅₀ values in the low micromolar range.
- Lipidomic Analysis : Another study performed lipidomic profiling on cells treated with the compound to identify alterations in lipid metabolism associated with its anticancer activity .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Techniques such as:
- Molecular docking studies
- Enzyme inhibition assays
These methods help in identifying specific interactions at the molecular level that contribute to its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
